Octadecanoic acid-1-13C
Overview
Description
Synthesis Analysis
The synthesis of octadecanoic acid-1-13C and its isotopically labeled variants has been achieved through modifications of previously established procedures. Valicenti et al. (1985) described the synthesis of geometric and positional isomers of octadecenoic acids, which are closely related to octadecanoic acid, by coupling haloalkyl compounds with substituted acetylenes using n-butyl lithium in hexamethylphosphoramide. This method enabled the synthesis of labeled fatty acids with higher yields and simpler reactions than previously possible (Valicenti, Pusch, & Holman, 1985).
Molecular Structure Analysis
The molecular structure of octadecanoic acid has been studied through the formation of complexes, such as the 1:1 complex formed with nicotinamide, which crystalizes to reveal a lamellar structure through hydrogen bonding. This study helps understand the molecular interactions and conformation of octadecanoic acid molecules (Amai et al., 1998).
Chemical Reactions and Properties
Reactions involving octadecanoic acid include its role as a precursor in the synthesis of jasmonic acid, which is a powerful inducer of proteinase inhibitors in plants, suggesting a lipid-based signaling system in response to environmental stressors (Farmer & Ryan, 1992). Moreover, the thermal decomposition of octadecanoate salts has been studied to understand the reactions occurring during pyrolysis, providing insights into its chemical stability and reaction pathways (Rogers, 1984).
Physical Properties Analysis
The thermal conductivity of octadecanoic acid, a key parameter for its application as a phase change material (PCM), has been investigated through molecular dynamics studies. These studies highlight the size effect on its thermal conductivity, which is crucial for designing efficient OA-filled composite PCMs for thermal energy storage (Zou, Qiu, Feng, & Zhang, 2019).
Chemical Properties Analysis
The association behavior of octadecanoic acid in solvents like 1,2-dichloroethane has been explored to understand its aggregation properties, which are vital for applications in various chemical processes and formulation technologies (Yokoyama & Fujie, 1990).
Scientific Research Applications
Thermal Energy Storage : Tang et al. (2017) demonstrated that a hierarchical porous polymer composite with 1-octadecanol provides high shape-stability phase change materials for latent heat thermal energy storage (Tang et al., 2017).
Acaricidal Activity : Du et al. (2009) found that the octadecanoic acid-tetrahydrofuran-3,4-diyl ester from neem oil showed acaricidal activity against Sarcoptes scabiei larvae in vitro (Du et al., 2009).
Chemical Behavior : Yokoyama and Fujie (1990) noted that 1-octadecanoic acid begins to associate in 1,2-dichloroethane at certain concentrations, indicating its aggregation behavior in solvents (Yokoyama & Fujie, 1990).
Molecular Mobility : Iwahashi et al. (1988) suggested that most octadecanoic acid molecules desorb from the Langmuir-Blodgett film, providing insights into molecular mobility at surfaces (Iwahashi et al., 1988).
NMR Spectroscopy : Tulloch (1977) showed that 13C NMR spectra of methyl octadecanoate and isomeric oxooctadecanoates offer detailed chemical shifts for carbons in the fatty acid chain (Tulloch, 1977).
Microbial Fatty Acids Indicator : Abraham et al. (1998) reported that microbial fatty acids like octadecanoic acid can be used as indicators of substrate usage, being enriched in 13C when growing on glycerol (Abraham, Hesse, & Pelz, 1998).
Hydrogen Bonding : Amai et al. (1998) found that the 1:1 complex of octadecanoic acid and nicotinamide forms a dimer through hydrogen bonds, creating a lamellar structure (Amai et al., 1998).
Tribological Properties : Minami et al. (2005) investigated the combination of octadecanol with octadecanoic acid, noting its good tribological properties, which are essential in lubrication (Minami et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(113C)octadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-CPZJZEHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583512 | |
Record name | (1-~13~C)Octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stearic acid-1-13C | |
CAS RN |
85541-42-0 | |
Record name | (1-~13~C)Octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85541-42-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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